
5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives is a topic of interest due to their potential applications in various fields. In the first paper, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is described, which shares a similar triazole core to the compound of interest. The synthesis involved a five-step process starting from 4-chlorobenzenamine. The reaction conditions were optimized for the reaction between the triazole ester and ethylene diamine, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS, ensuring the purity and structure of the synthesized compound .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, they do provide insight into the structural aspects of related triazole compounds. Triazoles are known for their unique ring structure, which can be functionalized in various ways to achieve different properties. The characterization techniques mentioned, such as 1H NMR and MS, are crucial for confirming the molecular structure of such compounds .
Chemical Reactions Analysis
The second paper discusses a 1,3-dipolar cycloaddition reaction, which is a method that could potentially be applied to the synthesis of the compound . This reaction involves the use of hydrazonoyl hydrochlorides (nitrilimines) and carbodiimides, with triethylamine as a base. The study provides insights into the mechanism, highlighting that alkyl and cycloalkyl moieties can act as leaving groups in the formation of the triazole ring. Although the specific compound of interest is not mentioned, the general reaction type and mechanism are relevant to its potential synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents on the triazole ring can significantly affect these properties. For instance, the introduction of amino groups and chlorobenzyl moieties can impact the compound's solubility, stability, and reactivity. However, the provided papers do not offer specific data on the physical and chemical properties of this compound. To fully understand these properties, experimental studies and characterization of the compound would be necessary .
科学的研究の応用
Synthesis of Biologically Active Compounds
Triazole derivatives, including structures similar to "5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide," have been extensively studied for their potential in creating biologically active molecules. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates offers a pathway to triazole-based scaffolds, which are crucial in developing peptidomimetics and compounds with biological activities. Such triazole-containing compounds have shown promise as inhibitors of HSP90, a target for cancer therapy, with specific derivatives demonstrating significant inhibitory effects (Ferrini et al., 2015).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has revealed compounds with good to moderate antimicrobial activities against various microorganisms. This underscores the potential of triazole derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Solid-Phase Synthesis Applications
In the realm of peptide synthesis, triazole derivatives serve as anchors for solid-phase synthesis, facilitating the production of C-terminal peptide amides under mild conditions. This application is pivotal in synthesizing peptides with specific sequences and functions (Albericio & Barany, 2009).
Heterocyclic Chemistry Innovations
Triazole derivatives are key intermediates in the synthesis of heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Their versatility in chemical reactions enables the creation of complex molecules with potential therapeutic applications (Kemskiy et al., 2018).
特性
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-12-7-8-15(27-2)14(9-12)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-13(11)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREUHOSWONGEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)
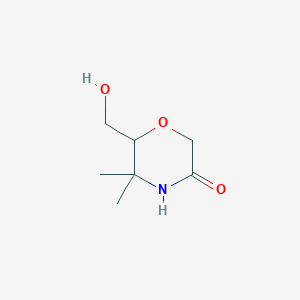
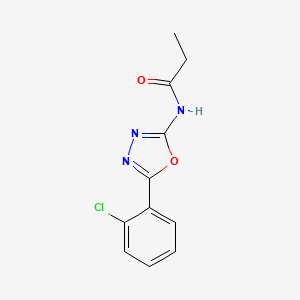
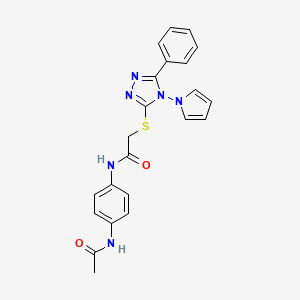
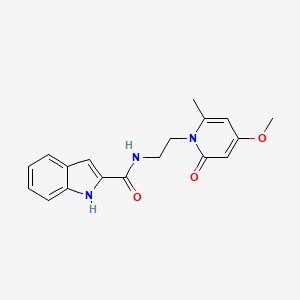
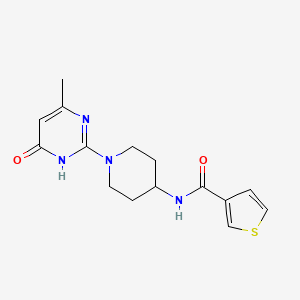
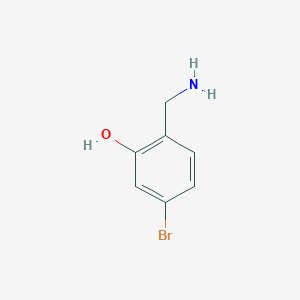
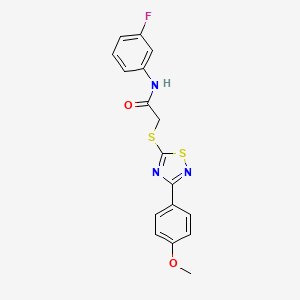
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)